2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid

Vue d'ensemble

Description

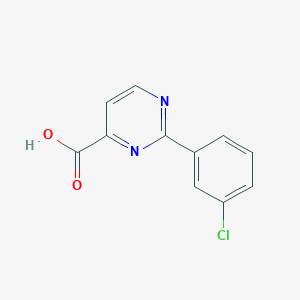

2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been found to exhibit a wide range of biological activities . They are known to interact with multiple receptors, which can lead to various therapeutic effects .

Mode of Action

The exact mode of action would depend on the specific targets of the compound. For instance, some pyrimidine derivatives are known to inhibit certain enzymes, thereby altering cellular processes .

Biochemical Pathways

Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets. For example, they can influence DNA synthesis, protein synthesis, and various signaling pathways .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some pyrimidine derivatives are known to have antiviral, anti-inflammatory, and anticancer effects .

Activité Biologique

The compound 2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and data.

Molecular Characteristics

- Chemical Formula : C11H7ClN2O2

- Molecular Weight : 234.64 g/mol

- Structure : The compound features a pyrimidine ring substituted with a 3-chlorophenyl group and a carboxylic acid functional group.

Comparison with Related Compounds

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| This compound | C11H7ClN2O2 | Chlorophenyl position at 3 |

| 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid | C11H7ClN2O2 | Chlorophenyl position at 4 |

| 2-(Phenyl)pyrimidine-4-carboxylic acid | C11H9N2O2 | Lacks chlorine substitution |

The structural variations among these compounds can significantly influence their biological activity due to differences in electronic properties and steric interactions.

Anti-inflammatory Activity

Research indicates that This compound exhibits notable anti-inflammatory properties. It has been shown to interact with enzymes involved in inflammatory pathways, potentially inhibiting key signaling mechanisms that contribute to inflammation. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with this compound, suggesting its utility as an anti-inflammatory agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, although further research is needed to fully elucidate the specific pathways involved .

Anticancer Activity

This compound has shown promise as an anticancer agent. In cell line studies, it exhibited significant cytotoxic effects against several cancer types, including breast cancer (MCF-7 and MDA-MB-231 cells). The IC50 values for these cell lines ranged from 0.87 to 12.91 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Case Study: MCF-7 and MDA-MB-231 Cell Lines

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| This compound | 0.87–12.91 | Higher than 5-FU |

| 5-Fluorouracil (5-FU) | 17.02 | Baseline |

The selectivity index indicates that This compound may be less toxic to normal cells compared to traditional chemotherapy agents, suggesting a better safety profile .

The mechanisms underlying the biological activities of This compound are still being explored. Preliminary studies suggest that it may function as a competitive inhibitor of key enzymes involved in cancer progression and inflammation. Additionally, structural studies have indicated that the compound can effectively bind to active sites of target proteins, such as Aurora kinases, which play critical roles in cell division and cancer proliferation .

Applications De Recherche Scientifique

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including 2-(3-Chlorophenyl)pyrimidine-4-carboxylic acid. Research indicates that derivatives exhibit potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target in inflammation treatment.

Case Study: COX Inhibition

- Study Design : The inhibitory effects were evaluated using a COX inhibitor screening assay kit.

- Findings : Compounds derived from this compound showed IC50 values comparable to established anti-inflammatory drugs such as celecoxib, indicating strong anti-inflammatory activity. For instance, two derivatives demonstrated IC50 values of 0.04 μmol against COX-2, aligning with celecoxib's efficacy .

Anti-cancer Activity

The compound has also been investigated for its anti-cancer properties. Derivatives related to this compound have shown promising results in inhibiting various cancer cell lines.

Case Study: Anti-proliferative Effects

- Study Design : The anti-proliferative activity was assessed against the NCI 60 cancer cell lines.

- Findings : Some derivatives exhibited significant cytotoxic effects against human colon cancer (HCT-116) and leukemia (HL-60) cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation .

Antimicrobial Properties

The antimicrobial efficacy of this compound and its derivatives has been documented in several studies, showcasing their potential as broad-spectrum antimicrobial agents.

Case Study: Antimicrobial Screening

- Study Design : Various derivatives were screened for antibacterial and antifungal activities.

- Findings : The compounds demonstrated notable activity against common pathogens, including Staphylococcus aureus and Candida albicans. The structure-activity relationship (SAR) studies indicated that modifications on the pyrimidine ring could enhance antimicrobial potency .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to optimize its pharmacological properties.

Synthesis Methodologies

Recent advancements have introduced environmentally friendly synthesis methods which are cost-effective and efficient. For example, a one-pot three-component condensation reaction involving p-chlorobenzaldehyde, malononitrile, and thiobarbituric acid has been reported to yield various pyrimidine derivatives with enhanced biological activities .

Propriétés

IUPAC Name |

2-(3-chlorophenyl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-8-3-1-2-7(6-8)10-13-5-4-9(14-10)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYUZXXZLABMHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.